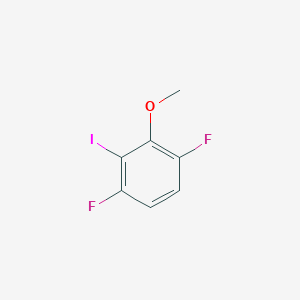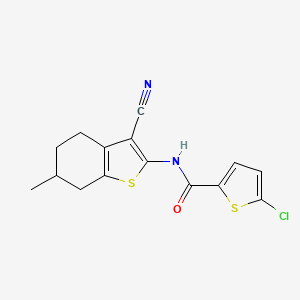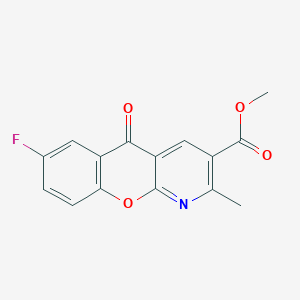
6-Fluoro-2-methyl-10-oxo-10H-9-oxa-1-aza-anthracene-3-carboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-2-methyl-10-oxo-10H-9-oxa-1-aza-anthracene-3-carboxylic acid methyl ester is a complex organic compound with a unique structure that includes fluorine, methyl, and carboxylic acid ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-methyl-10-oxo-10H-9-oxa-1-aza-anthracene-3-carboxylic acid methyl ester typically involves multi-step organic reactions. The starting materials and reagents used in these reactions are carefully selected to ensure the desired product is obtained with high purity and yield. Common synthetic routes may include:
Fluorination: Introduction of the fluorine atom into the molecular structure.
Methylation: Addition of the methyl group.
Cyclization: Formation of the anthracene ring system.
Esterification: Conversion of the carboxylic acid group to its methyl ester form.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes:
Raw Material Preparation: Purification and preparation of starting materials.
Reaction Optimization: Control of temperature, pressure, and reaction time to achieve the desired product.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-2-methyl-10-oxo-10H-9-oxa-1-aza-anthracene-3-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxylic acid.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Replacement of the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-2-methyl-10-oxo-10H-9-oxa-1-aza-anthracene-3-carboxylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Fluoro-2-methyl-10-oxo-10H-9-oxa-1-aza-anthracene-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid
- Methyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate
Uniqueness
6-Fluoro-2-methyl-10-oxo-10H-9-oxa-1-aza-anthracene-3-carboxylic acid methyl ester is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
methyl 7-fluoro-2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO4/c1-7-9(15(19)20-2)6-11-13(18)10-5-8(16)3-4-12(10)21-14(11)17-7/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIBJOZPIJXAGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=O)C3=C(C=CC(=C3)F)OC2=N1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-Butyl (3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/new.no-structure.jpg)
![Ethyl 4-((4-(2-(4,7-dimethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B3019848.png)
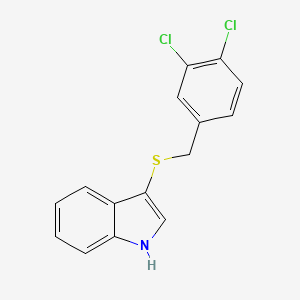
![(Z)-8-(furan-2-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B3019850.png)
![N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3019851.png)

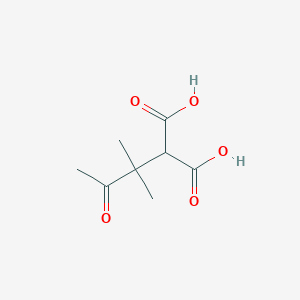
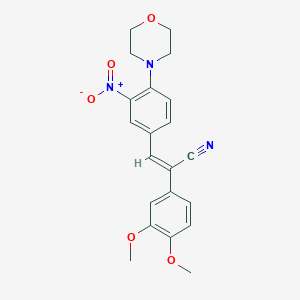
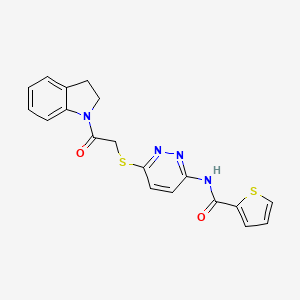
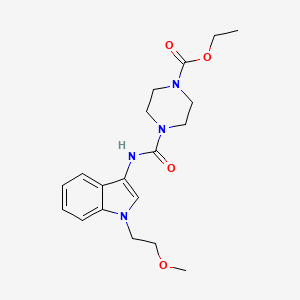
![3-[(3-Chlorophenyl)methyl]piperidin-2-one](/img/structure/B3019861.png)
![N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxybenzamide](/img/structure/B3019862.png)
